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molecular formula C8H12ClFN2 B8291560 (5-Ethyl-2-fluoropyridin-3-yl)methanamine hydrogen chloride

(5-Ethyl-2-fluoropyridin-3-yl)methanamine hydrogen chloride

Cat. No. B8291560
M. Wt: 190.64 g/mol
InChI Key: QCRGKYVATFIQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07268153B2

Procedure details

(2-fluoro-5-methylpyridin-3-yl)methanamine (2-e) was prepared by the same synthetic route as that of (2-g) but utilizing the commercially available 2-fluoro-5-methylpyridine (2-c) as a starting material; 1H NMR (500 MHz, DMSO-d6) δ 8.65 (bs, 3 H), 8.07 (d, 1 H, J=1.0 Hz), 8.01 (dd, 1 H, J=15.5, 3.0 Hz), 4.02 (s, 2 H), 2.30 (s, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:10][NH2:11])[C:6]([F:9])=[N:7][CH:8]=1)C.Cl.FC1C=CC(C)=CN=1>>[F:9][C:6]1[C:5]([CH2:10][NH2:11])=[CH:4][C:3]([CH3:1])=[CH:8][N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C(=NC1)F)CN.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=C(C=C1CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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